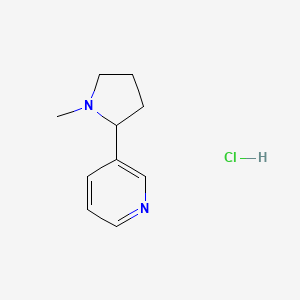
Nicotinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinehydrochloride is a chloride salt form of nicotine, an alkaloid found in tobacco plants. It is a colorless, oily liquid that is highly toxic and combustible. This compound is primarily used in scientific research and pharmaceutical applications due to its ability to bind to nicotinic acetylcholine receptors in the brain, affecting neural activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinehydrochloride can be synthesized through various methods. One common approach involves the extraction of nicotine from tobacco leaves, followed by its conversion to the hydrochloride salt. The process typically involves:
Extraction: Nicotine is extracted from tobacco leaves using solvents such as ethanol or methanol.
Purification: The extracted nicotine is purified through distillation or crystallization.
Conversion: The purified nicotine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract nicotine from tobacco leaves.
Purification: Employing advanced purification techniques such as column chromatography.
Conversion: Reacting the purified nicotine with hydrochloric acid in large reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Nicotinehydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotine N-oxide.
Reduction: It can be reduced to form dihydronicotine.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine or bromine are used under acidic or basic conditions
Major Products:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives
Scientific Research Applications
Nicotinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of nicotinic acetylcholine receptors and their role in neural signaling.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of smoking cessation products and as an insecticide
Mechanism of Action
Nicotinehydrochloride exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it causes an influx of cations, leading to neuronal depolarization and the release of neurotransmitters such as dopamine. This results in the stimulant and rewarding effects associated with nicotine .
Comparison with Similar Compounds
Nicotinehydrochloride is unique compared to other similar compounds due to its specific binding affinity and effects on nAChRs. Similar compounds include:
Cytisine: A plant-based alkaloid with similar effects on nAChRs but lower toxicity.
Lobeline: Another plant-derived alkaloid that acts on nAChRs but has different pharmacological properties.
Anabasine: A tobacco alkaloid with similar structure but different receptor binding profile
This compound’s unique properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJBTCAJIMNXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
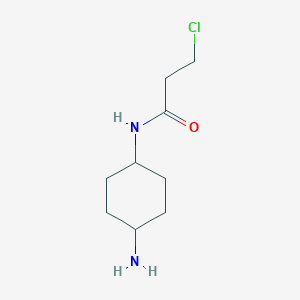
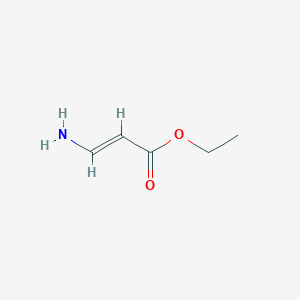
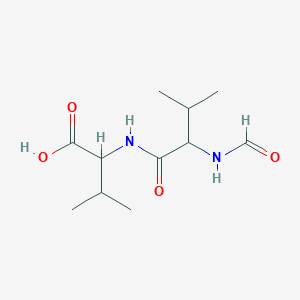
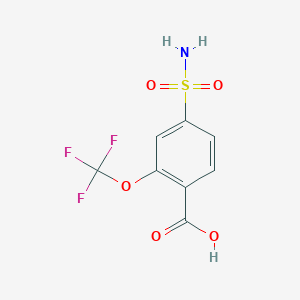
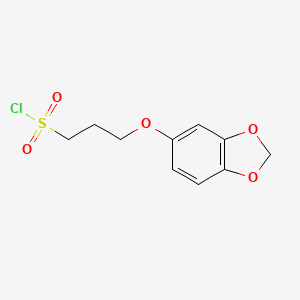
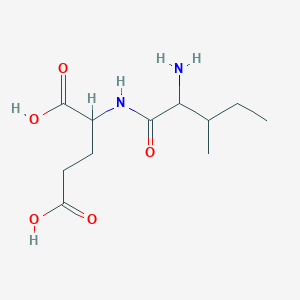
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
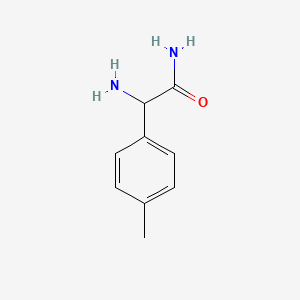
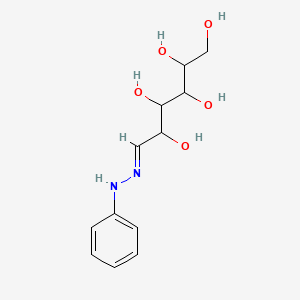
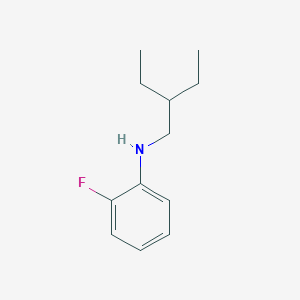
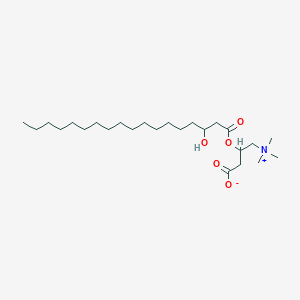
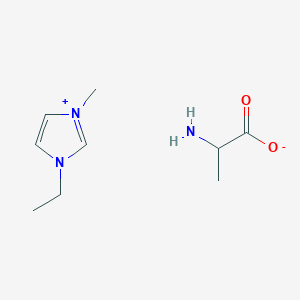

amine](/img/structure/B12108302.png)
